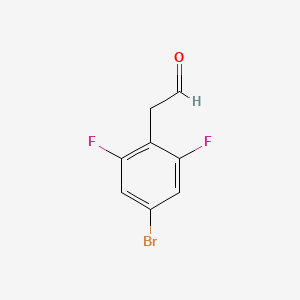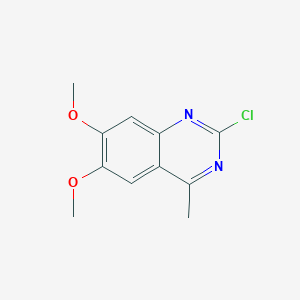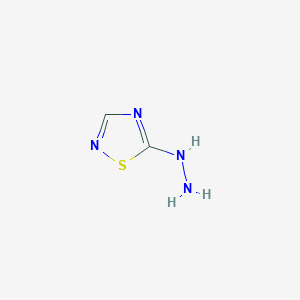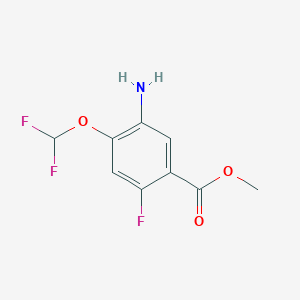
Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate is a chemical compound with a complex structure that includes amino, difluoromethoxy, and fluorobenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-amino-2-fluorobenzoic acid with difluoromethoxy reagents under controlled conditions to introduce the difluoromethoxy group. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and fluorobenzoate groups can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-amino-4-(trifluoromethoxy)-2-fluorobenzoate
- Methyl 5-amino-4-(methoxy)-2-fluorobenzoate
- Methyl 5-amino-4-(chloromethoxy)-2-fluorobenzoate
Uniqueness
Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity and stability are required.
Propiedades
Fórmula molecular |
C9H8F3NO3 |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)4-2-6(13)7(3-5(4)10)16-9(11)12/h2-3,9H,13H2,1H3 |
Clave InChI |
FYUCDTGRJUPSHJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1F)OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
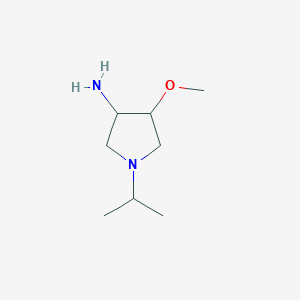
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
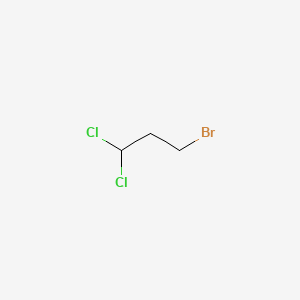
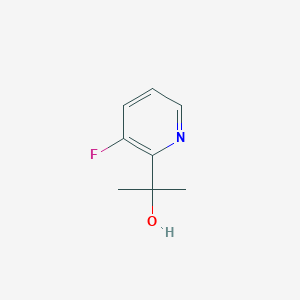

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
